molecular formula C13H17BrN2O2 B1403285 (4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1352620-94-0

(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1403285
CAS No.: 1352620-94-0
M. Wt: 313.19 g/mol
InChI Key: NSKWIJWBPXZMMK-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features a brominated methoxyphenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 3-methoxyphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methoxyphenol.

    Acylation: The brominated product is then acylated with an appropriate acyl chloride to form the corresponding ketone.

    Piperazine Introduction: The final step involves the reaction of the ketone with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: 4-Bromo-3-methoxybenzaldehyde or 4-Bromo-3-methoxybenzoic acid.

    Reduction: (4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanol
  • 4-Bromo-3-methoxybenzaldehyde
  • 4-Bromo-3-methoxybenzoic acid

Uniqueness

(4-Bromo-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its combination of a brominated methoxyphenyl group and a methylpiperazine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKWIJWBPXZMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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